molecular formula C11H16ClN3O2 B5174321 1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride

1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride

Cat. No.: B5174321
M. Wt: 257.72 g/mol
InChI Key: QMKUDTZMFRQRHR-UHFFFAOYSA-N
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Description

1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 1-position and a nitrophenyl group at the 4-position of the piperazine ring, with the nitrophenyl group being substituted at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride typically involves the reaction of 1-methylpiperazine with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and organic solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted piperazines.

Scientific Research Applications

1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride can be compared with other similar compounds, such as:

    1-methyl-4-(4-nitrophenyl)piperazine: This compound has the nitrophenyl group at the 4-position instead of the 2-position, which can result in different chemical and biological properties.

    3-methyl-1-(2-nitrophenyl)piperazine: This compound has the methyl group at the 3-position, which can also affect its reactivity and interactions.

Properties

IUPAC Name

1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUDTZMFRQRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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